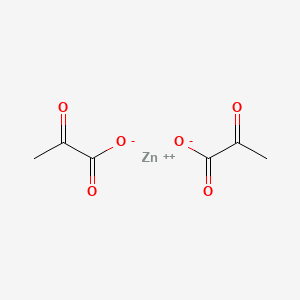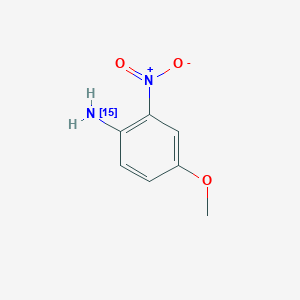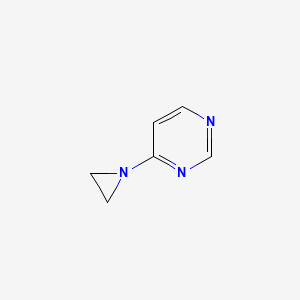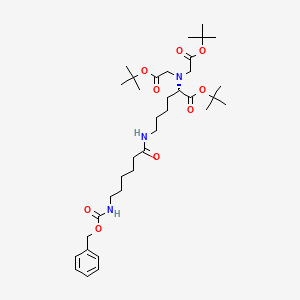
1,3-Dipalmitoyl-2-chloropropanediol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium labeled compound . It has a molecular formula of C35 2H5 H62 Cl O4 and a molecular weight of 592.39 . It falls under the categories of TRC, Biosynthetic compounds, Fatty acyls, and Lipids .
Molecular Structure Analysis
The molecular formula of 1,3-Dipalmitoyl-2-chloropropanediol-d5 is C35 2H5 H62 Cl O4 . The molecular weight is 592.39 .Physical And Chemical Properties Analysis
1,3-Dipalmitoyl-2-chloropropanediol-d5 has a molecular formula of C35 2H5 H62 Cl O4 and a molecular weight of 592.39 . It is supplied as a neat, solid product .Aplicaciones Científicas De Investigación
Immune System Impact : A study by Huang et al. (2018) investigated the effects of 3-MCPD fatty acid esters on the immune system. They found that certain esters could suppress T lymphocyte proliferation and cytokine secretion, impacting the immune response.
Analytical Methodologies : Research by Abu-El-Haj et al. (2007) developed a method for determining 3-MCPD and its variants in food products. This is crucial for identifying potential contaminants in the food industry.
Food Packaging Analysis : Mezouari et al. (2015) developed an improved method for detecting chloropropanols, including 3-MCPD, in paper-type food packaging. This research is vital for ensuring food safety and quality.
Biochemical Applications : A study by Inoue et al. (1963) synthesized derivatives of dipalmitoyl compounds, exploring their potential biochemical applications.
Biotechnological Advances : Yang et al. (2018) discussed the biotechnological applications of 1,3-Propanediol, a chemical related to 3-MCPD, in the production of valuable products such as cosmetics and medicines.
Bioavailability Studies : Abraham et al. (2013) investigated the bioavailability of 3-MCPD from its fatty acid esters in rats, providing insight into its metabolic processing in living organisms.
Chemical Formation and Decomposition : Svejkovská et al. (2006) explored the formation and decomposition of 3-MCPD esters under conditions simulating processed foods. This study is relevant for understanding the behavior of these compounds in food processing.
Toxicology Assessments : Research by Liu et al. (2012) examined the toxicity of 3-MCPD mono- and di-palmitic esters, contributing to the understanding of their safety profile.
Mecanismo De Acción
Target of Action
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium-labeled compound
Mode of Action
It is known that deuterium-labeled compounds are often used as tracers in drug development processes . The presence of deuterium can potentially influence the pharmacokinetics and metabolic spectrum of the drug .
Pharmacokinetics
It is known that the introduction of deuterium into a drug molecule can potentially affect its pharmacokinetics .
Action Environment
It is generally recommended to handle this compound with appropriate protective measures and in a well-ventilated environment .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,3-Dipalmitoyl-2-chloropropanediol-d5 involves the reaction of palmitic acid with deuterated glycidol followed by chlorination to produce the final product.", "Starting Materials": ["Palmitic acid", "Deuterated glycidol", "Thionyl chloride", "Methanol", "Diethyl ether"], "Reaction": [ "Step 1: Palmitic acid is reacted with deuterated glycidol in the presence of a catalyst such as sulfuric acid to produce 1,3-Dipalmitoyl-2-deuteriopropanediol", "Step 2: 1,3-Dipalmitoyl-2-deuteriopropanediol is then chlorinated using thionyl chloride in the presence of methanol to produce 1,3-Dipalmitoyl-2-chloropropanediol-d5", "Step 3: The final product is purified using a solvent such as diethyl ether and recrystallized to obtain pure 1,3-Dipalmitoyl-2-chloropropanediol-d5." ] } | |
Número CAS |
1426395-62-1 |
Nombre del producto |
1,3-Dipalmitoyl-2-chloropropanediol-d5 |
Fórmula molecular |
C35H67ClO4 |
Peso molecular |
592.398 |
Nombre IUPAC |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |
Clave InChI |
IBJIXNLLGSRECE-YYRBTATQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
Sinónimos |
Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)

![(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol](/img/structure/B589619.png)





